Physical and chemical properties of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol
Physical and chemical properties of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol
An In-Depth Technical Guide to 1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-ol in Drug Discovery
As the landscape of modern drug discovery shifts toward highly functionalized, low-molecular-weight scaffolds, the pyrazole nucleus has emerged as a privileged pharmacophore. Specifically, 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol represents a highly versatile, bifunctional building block. By combining the hydrogen-bonding capacity of a pyrazol-4-ol core with the lipophilic, sterically tunable, and cleavable benzyloxyethyl linker, this compound offers unique geometric and electrostatic properties for structure-based drug design (SBDD).
This whitepaper provides an authoritative analysis of the physical and chemical properties of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol, detailing its structural dynamics, synthetic methodologies, and applications as a bioisostere and linker in medicinal chemistry.
Structural and Physicochemical Profiling
The utility of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol stems from its strict adherence to Lipinski’s Rule of Five, making it an ideal starting material or fragment for oral drug candidates. The pyrazol-4-ol moiety acts as an excellent phenol bioisostere, offering similar hydrogen-bond donor capabilities but with an altered metabolic profile and a distinct electron distribution [1].
Quantitative Physicochemical Data
The following table summarizes the theoretical and derived physicochemical properties of the compound, which are critical for predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₂H₁₄N₂O₂ | N/A |
| Molecular Weight | 218.25 g/mol | Highly fragment-like; allows for extensive elaboration without exceeding the 500 Da limit. |
| Topological Polar Surface Area (TPSA) | 50.4 Ų | Optimal for membrane permeability; capable of crossing the blood-brain barrier (BBB) if desired. |
| LogP (Predicted) | 1.8 – 2.2 | Ideal lipophilicity for oral absorption; balances aqueous solubility with lipid membrane partitioning. |
| pKa (Hydroxyl) | ~9.2 | Slightly more acidic than standard aliphatic alcohols; remains predominantly unionized at physiological pH (7.4). |
| pKa (Conjugate Acid) | ~2.5 | The pyrazole N2 is weakly basic; the molecule will not carry a positive charge in systemic circulation. |
| H-Bond Donors / Acceptors | 1 / 4 | Provides a rich vector for interacting with kinase hinge regions or enzymatic active sites. |
| Rotatable Bonds | 5 | Ensures sufficient flexibility for the benzyloxy group to probe hydrophobic sub-pockets. |
Data derived from baseline pyrazol-4-ol properties and standard cheminformatics predictive models [2].
Chemical Reactivity and Structural Dynamics
Understanding the intrinsic reactivity of this scaffold is paramount for its successful integration into complex synthetic routes.
Tautomerism and Aromaticity: While 4-hydroxypyrazoles can theoretically exhibit keto-enol tautomerism, the enol form (1H-pyrazol-4-ol) is overwhelmingly favored in 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol. This preference is driven by the thermodynamic stabilization of the 6π-electron aromatic pyrazole system. The hydroxyl group at the C4 position is highly electron-donating via resonance, making the pyrazole ring electron-rich and susceptible to electrophilic aromatic substitution at the C3 and C5 positions if not sterically hindered [3].
Ether Linkage Stability: The benzyl ether serves a dual purpose. In early-stage screening, it acts as a lipophilic probe to occupy hydrophobic pockets (e.g., the DFG-out pocket in kinases). Synthetically, it is a robust protecting group that withstands basic conditions, nucleophilic attacks, and mild acidic environments. It can be selectively cleaved via transition-metal-catalyzed hydrogenolysis (Pd/C, H₂) to yield a free 1-(2-hydroxyethyl)-1H-pyrazol-4-ol, which can subsequently be transformed into a PROTAC linker or functionalized to improve aqueous solubility.
Fig 1. Pharmacophore mapping of the compound illustrating target interactions and metabolic sites.
Synthetic Methodology and Experimental Workflows
Direct electrophilic hydroxylation of the pyrazole ring is electronically disfavored and often leads to over-oxidation or ring degradation. Therefore, the most reliable and high-yielding synthetic strategy relies on the regioselective N-alkylation of a 4-halopyrazole, followed by a Miyaura borylation and subsequent oxidative cleavage [4].
Protocol 1: Synthesis of 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol
Phase 1: Regioselective N-Alkylation Causality: The pyrazole NH is a weak acid (pKa ~14.2). Using a mild base like K₂CO₃ in a polar aprotic solvent (DMF) ensures complete deprotonation to the pyrazolide anion without triggering unwanted side reactions (such as ether cleavage), favoring a clean Sₙ2 attack on the alkyl bromide.
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Setup: Charge a flame-dried 100 mL round-bottom flask with 4-bromo-1H-pyrazole (10.0 mmol, 1.0 eq) and anhydrous DMF (20 mL, 0.5 M).
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Deprotonation: Add K₂CO₃ (20.0 mmol, 2.0 eq). Stir at room temperature for 15 minutes.
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Alkylation: Dropwise add benzyl 2-bromoethyl ether (11.0 mmol, 1.1 eq). Heat the reaction to 80°C under an argon atmosphere for 12 hours.
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Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The product will appear as a distinct UV-active spot (R_f ~0.6). Quench with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Miyaura Borylation and Oxidation Causality: Palladium-catalyzed borylation converts the unreactive C-Br bond into a versatile boronic ester. Potassium acetate (KOAc) is strictly required here; stronger bases would hydrolyze the boronic ester, while KOAc effectively activates the palladium complex. The subsequent alkaline peroxide oxidation is stereoretentive and highly chemoselective, converting the C-B bond to a C-O bond without oxidizing the pyrazole nitrogens or cleaving the benzyl ether.
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Borylation: Dissolve the intermediate from Phase 1 in anhydrous 1,4-dioxane (30 mL). Add bis(pinacolato)diboron (15.0 mmol, 1.5 eq) and KOAc (30.0 mmol, 3.0 eq).
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Catalysis: Degas the solution with Argon for 10 minutes. Add Pd(dppf)Cl₂ (0.5 mmol, 0.05 eq) and heat to 90°C for 6 hours.
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Oxidation: Cool the reaction mixture to 0°C. Sequentially add 3M aqueous NaOH (30.0 mmol, 3.0 eq) followed by the dropwise addition of 30% H₂O₂ (30.0 mmol, 3.0 eq). Stir for 2 hours, allowing the mixture to warm to room temperature.
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Self-Validation: Acidify the mixture to pH 6 using 1M HCl to protonate the newly formed pyrazol-4-ol. Extract with EtOAc. Confirm the product via ¹H NMR: look for the disappearance of the C4 proton and the appearance of a broad singlet at ~δ 9.5 ppm (in DMSO-d₆) corresponding to the hydroxyl group. Crucial validation step: Add a drop of D₂O to the NMR tube and re-run the spectrum; the OH peak must disappear due to deuterium exchange.
Fig 2. Step-by-step synthetic workflow from 4-bromo-1H-pyrazole to the final product.
Applications in Drug Development
The 1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol scaffold is highly prized in two specific domains of drug discovery:
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Phenol Bioisosterism in Kinase Inhibitors: Phenolic compounds often suffer from rapid Phase II metabolism (glucuronidation and sulfation), leading to poor in vivo half-lives. Substituting a phenol with a pyrazol-4-ol maintains the critical hydrogen-bond donor interaction with the kinase hinge region (e.g., interacting with the backbone carbonyl of the hinge residue) while significantly reducing the rate of glucuronidation due to the altered pKa and steric environment.
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Linkerology for PROTACs: The benzyloxyethyl group is an excellent precursor for bifunctional degraders. By subjecting the compound to catalytic hydrogenolysis (10% Pd/C, H₂ balloon, MeOH, 2 hours), the benzyl group is cleanly removed. The resulting primary alcohol can be converted into a leaving group (e.g., a mesylate or tosylate) or directly coupled via Mitsunobu conditions to PEG-based linkers, enabling the recruitment of E3 ligases (like Cereblon or VHL) to the target protein.
